molecular formula C10H13N3 B1367141 2-(Butylamino)nicotinonitrile CAS No. 74611-50-0

2-(Butylamino)nicotinonitrile

Cat. No. B1367141
Key on ui cas rn: 74611-50-0
M. Wt: 175.23 g/mol
InChI Key: DZVGEWIXPIPSSJ-UHFFFAOYSA-N
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Patent
US05250548

Procedure details

2-Chloronicotinitrile (1.30 g, 9.60 mmol) was refluxed with 3 mL of n-butylamine and 10 mL of isopropyl alcohol overnight. The solvents were removed in vacuo and the residue obtained chromatographed on silica gel eluting with 2:1 hexane/ethyl acetate to give 1.6 g of the title compound.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[N:5][C:4](Cl)=[C:3]([C:8]#[N:9])[CH:2]=1.[CH2:10]([NH2:14])[CH2:11][CH2:12][CH3:13]>C(O)(C)C>[CH2:10]([NH:14][C:4]1[C:3]([C:8]#[N:9])=[CH:2][CH:1]=[CH:6][N:5]=1)[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C1=CC(=C(N=C1)Cl)C#N
Name
Quantity
3 mL
Type
reactant
Smiles
C(CCC)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with 2:1 hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC1=NC=CC=C1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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